This technical guide provides an in-depth analysis of 4-Cyano-2-methylbenzenesulfonamide , a specialized pharmacophore scaffold used in the development of next-generation anti-inflammatory agents (specifically NLRP3 infl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Cyano-2-methylbenzenesulfonamide , a specialized pharmacophore scaffold used in the development of next-generation anti-inflammatory agents (specifically NLRP3 inflammasome inhibitors) and potential antineoplastic drugs.[1]
[1][2]
Executive Summary & Structural Characterization
4-Cyano-2-methylbenzenesulfonamide (CAS: 857003-69-1) is a tri-substituted benzene derivative characterized by a sulfonamide moiety at position 1, a methyl group at position 2, and a nitrile (cyano) group at position 4.[1][2][3]
Unlike its more famous structural analog, 4-cyano-3-(trifluoromethyl)benzenesulfonamide (a key intermediate for Bicalutamide/Enzalutamide), this 2-methyl variant offers a distinct steric and electronic profile.[1] The replacement of the bulky, electron-withdrawing trifluoromethyl group with a smaller, electron-donating methyl group alters the lipophilicity (LogP) and the pKa of the sulfonamide nitrogen, making it a critical scaffold for fine-tuning drug-target interactions in NLRP3 inflammasome inhibitors .[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Value / Description
CAS Number
857003-69-1
Molecular Formula
C₈H₈N₂O₂S
Molecular Weight
196.23 g/mol
Exact Mass
196.0306
Physical State
White to off-white crystalline solid
Predicted pKa (Sulfonamide)
~10.1 (Acidic proton on Nitrogen)
H-Bond Donors
1 (-NH₂)
H-Bond Acceptors
3 (O=S=O, -CN)
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water
Synthetic Pathways & Process Chemistry[1]
The synthesis of 4-Cyano-2-methylbenzenesulfonamide presents a classic challenge in regioselectivity.[1] Direct chlorosulfonation of 4-tolunitrile often yields mixtures of isomers. Therefore, the most robust "self-validating" protocol relies on the Sandmeyer Cyanation of the corresponding aniline precursor or Palladium-catalyzed Cyanation of the aryl halide.[1]
Below is the Sandmeyer Route , preferred for its cost-effectiveness and scalability in a research setting.
Protocol: Sandmeyer Cyanation from 4-Amino-2-methylbenzenesulfonamide[1]
Reaction Logic:
This pathway avoids the harsh conditions of direct sulfonation on a nitrile-bearing ring (which can hydrolyze the nitrile).[1] Instead, the sulfonamide is established first, and the amino group is converted to a nitrile via a diazonium intermediate.
Solvent: Water/Pyridine or Neutral aqueous buffer.[1]
Mechanism: Radical-nucleophilic aromatic substitution (SRN1) or inner-sphere reductive elimination from Copper.[1]
Experimental Workflow Diagram (Graphviz)
Caption: Figure 1. Two-step Sandmeyer synthesis converting the amino-precursor to the target nitrile scaffold.
Critical Process Parameters (CPP)
Temperature Control: The diazonium salt is thermally unstable.[1] Maintain T < 5°C during generation.
pH Management: The cyanation step requires careful pH buffering (neutral to slightly basic) to prevent the liberation of HCN gas and ensure the stability of the copper complex.
Quenching: Residual cyanide must be quenched with sodium hypochlorite (bleach) before disposal.[1]
Pharmacological Applications: The NLRP3 Connection[7]
While historically related to anti-androgen synthesis, recent patent literature identifies 4-Cyano-2-methylbenzenesulfonamide as a building block for NLRP3 Inflammasome Inhibitors .[1]
Mechanism of Action
The NLRP3 inflammasome is a multiprotein oligomer responsible for the activation of inflammatory responses (IL-1β and IL-18 release).[1] Sulfonamide derivatives bind to the NACHT domain of the NLRP3 protein, preventing its oligomerization.
Role of the Scaffold: The sulfonamide group acts as a hydrogen bond donor/acceptor anchor in the binding pocket.[1]
Role of the 4-Cyano Group: Provides a linear, rigid extension that can penetrate narrow hydrophobic clefts or interact with backbone amides via dipole interactions.
Role of the 2-Methyl Group: Induces a "twist" in the phenyl ring relative to the sulfonamide bond, locking the molecule into a bioactive conformation (atropisomerism control).
Structure-Activity Relationship (SAR) Logic[1]
Caption: Figure 2.[1][2][4][5] Pharmacophore decomposition showing the functional role of each substituent in drug binding.
Analytical Quality Control
To ensure the integrity of this intermediate in drug development, the following analytical method is recommended.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Nitrile/Sulfonamide absorption).[1]
Expected Retention Time: The sulfonamide group makes the molecule relatively polar compared to pure benzonitriles; expect elution earlier than non-sulfonated analogs.[1]
IR Spectroscopy Signature
2230–2240 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch .
3200–3350 cm⁻¹: Doublet typical of primary sulfonamide N-H stretch .[1]
1350 cm⁻¹ & 1160 cm⁻¹: Strong bands for S=O asymmetric and symmetric stretches .[1]
References
Inflazome Limited. (2019).[1][6] Compounds and their use in the treatment of medical disorders and diseases (NLRP3 Inhibition).[6] Patent WO2019166618.[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11533596 (Related Isomer Logic). PubChem.[1]
Sigma-Aldrich. (2025).[1] Sandmeyer Reaction Protocols and Safety Data.[1] Merck KGaA.[1]
BenchChem. (2025).[1] Structure and Availability of Benzenesulfonamide Derivatives.[1][7]
Application Note: Synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide
Executive Summary This guide details the synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide , a critical pharmacophore often utilized in the development of androgen receptor antagonists and other oncology targets. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide , a critical pharmacophore often utilized in the development of androgen receptor antagonists and other oncology targets. Unlike generic protocols, this application note focuses on the Sandmeyer-Meerwein chlorosulfonylation strategy. This route is selected for its superior regiocontrol compared to direct electrophilic chlorosulfonation, ensuring the para-cyano and ortho-methyl substitution pattern is strictly maintained from the starting material.
Key Advantages of This Protocol
Regiospecificity: Bypasses the ambiguity of electrophilic aromatic substitution on 3-methylbenzonitrile.
Scalability: Avoids the use of hazardous gaseous chlorine (
) by utilizing in situ sulfur dioxide generation or liquid surrogates.
Purification: Designed to yield a crystalline intermediate that minimizes the need for chromatography.
Retrosynthetic Analysis & Strategy
To synthesize 4-Cyano-2-methylbenzene-1-sulfonamide (Target 3 ), we employ a "bottom-up" approach starting from the commercially available aniline derivative.
Disconnection: The sulfonamide bond (
) is the final disconnection, leading back to the sulfonyl chloride.
Functional Group Interconversion (FGI): The sulfonyl chloride is derived from an amino group via a diazonium intermediate.
Starting Material:4-Amino-3-methylbenzonitrile (1 ) is the optimal precursor as it pre-installs the cyano and methyl substituents in the correct 1,2,4-orientation.
Phase 1: Synthesis of 4-Cyano-2-methylbenzenesulfonyl chloride (2)
Reaction Type: Sandmeyer-Meerwein Chlorosulfonylation
Critical Mechanism: Oxidative chlorination of the diazonium salt using sulfur dioxide and copper(II) catalysis.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
4-Amino-3-methylbenzonitrile
132.16
1.0
13.2 g (100 mmol)
Substrate
Sodium Nitrite ()
69.00
1.2
8.28 g
Diazotization Agent
Hydrochloric Acid (conc. 37%)
36.46
~10.0
85 mL
Acid Medium
Acetic Acid (Glacial)
60.05
Solvent
100 mL
Co-solvent
Sulfur Dioxide ()
64.06
Excess
(Saturated Solution)
Sulfonyl Source
Copper(II) Chloride ()
134.45
0.2
2.7 g
Catalyst
Step-by-Step Procedure
Diazotization:
In a 500 mL 3-neck round-bottom flask, suspend 4-Amino-3-methylbenzonitrile (13.2 g) in a mixture of concentrated HCl (40 mL) and glacial acetic acid (40 mL).
Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required as the hydrochloride salt may form a thick slurry.
Dropwise add a solution of
(8.28 g in 20 mL ) over 30 minutes. Maintain internal temperature .
Stir for an additional 45 minutes at 0°C. The mixture should become a clear to slightly turbid yellow solution (diazonium salt).
Preparation of
Mixture (Simultaneous):
In a separate vessel, saturate glacial acetic acid (60 mL) with
gas (bubbled from a cylinder) or use a commercially available /AcOH solution.
Dissolve
(2.7 g) in a minimum amount of water (approx. 5 mL) and add it to the solution.
The Meerwein Reaction:
Pour the cold diazonium solution into the stirring
mixture (Caution: Gas evolution!). Alternatively, for better control, add the diazonium solution dropwise to the mixture.
Allow the mixture to warm to room temperature (20-25°C) naturally.
Observation: Nitrogen gas (
) evolution will be vigorous initially. Stir until gas evolution ceases (approx. 2-3 hours).
Work-up:
Pour the reaction mixture onto crushed ice (approx. 500 g).
The sulfonyl chloride (2 ) will precipitate as a gummy solid or oil that solidifies upon scratching/stirring.
Filter the solid, wash with cold water (3 x 100 mL) to remove acid and copper salts.
Drying: Dry the crude solid under vacuum over
or use directly in the next step (recommended due to hydrolytic instability).
Phase 2: Ammonolysis to 4-Cyano-2-methylbenzene-1-sulfonamide (3)
Reaction Type: Nucleophilic Acyl Substitution
Goal: Conversion of Sulfonyl Chloride to Sulfonamide.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Crude Sulfonyl Chloride (2)
1.0
Substrate
Ammonium Hydroxide (28% )
5.0 - 10.0
Nucleophile
Tetrahydrofuran (THF)
Solvent
Solubilizer
Step-by-Step Procedure
Dissolution: Dissolve the crude sulfonyl chloride (2 ) from Phase 1 in THF (100 mL). Cool to 0°C.[1]
Ammonolysis:
Add Ammonium Hydroxide (28% aq, 50 mL) dropwise.
Alternative: Bubble anhydrous
gas through the THF solution for 15 minutes.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting chloride should disappear completely.
Isolation:
Concentrate the THF under reduced pressure.
Dilute the residue with water (50 mL) and adjust pH to ~3-4 with 1M HCl to ensure the sulfonamide is protonated and precipitates (sulfonamides can be slightly acidic).
Filter the off-white precipitate.
Purification:
Recrystallize from Ethanol/Water or Isopropanol .
Yield Expectation: 65-75% (over 2 steps).
Analytical Characterization (Expected Data)
To validate the synthesis, compare your results against these expected spectral signatures.
Physical State: White to off-white crystalline solid.
Melting Point: Expected range 160°C – 165°C (structure dependent, verify with pure standard).
FT-IR (
):
: ~2230 (sharp, characteristic nitrile).
: ~3350, 3260 (sulfonamide doublet).
: ~1340 (asymmetric), ~1160 (symmetric).
NMR (400 MHz, DMSO-):
7.95 (d, J=8.0 Hz, 1H, H-6, ortho to ).
7.80 (s, 1H, H-3, ortho to Me/CN).
7.75 (d, J=8.0 Hz, 1H, H-5).
7.60 (s, 2H, , exchangeable with ).
2.65 (s, 3H, ).
Note: The methyl group at position 2 often shifts the ortho-proton and may show NOE correlation with the sulfonamide NH.
Process Workflow Diagram
Caption: Operational workflow for the 2-stage synthesis.
Expertise & Troubleshooting (The "Art" of Synthesis)
The "Gummy" Chloride: The intermediate sulfonyl chloride often oils out upon quenching on ice. Do not panic. Decant the water, add a small amount of hexanes or cold ether, and scratch the flask walls with a glass rod to induce crystallization. If it remains an oil, proceed immediately to the ammonolysis step to prevent hydrolysis.
Regiochemistry Check: If you attempt the direct chlorosulfonation of 3-methylbenzonitrile (Route B), you will likely obtain a mixture of the 4-sulfonyl (desired) and 6-sulfonyl isomers. The Sandmeyer route (Route A) described here guarantees the 4-cyano-2-methyl substitution pattern because the nitrogen anchor is already in place.
Safety Note on Cyanides: While the nitrile group is stable under these acidic conditions, never allow the reaction waste to mix with strong oxidizers or strong bases without proper neutralization protocols.
SO2 Handling: Generating
in situ by adding sodium metabisulfite to acid is a viable alternative if gas cylinders are unavailable, but it requires careful pressure management.
References
Organic Syntheses Procedure for Sandmeyer-Chlorosulfonation
Doyle, M. P., et al. "Synthesis of Arenesulfonyl Chlorides from Arylamines." Organic Syntheses, Coll.[1] Vol. 9, p.556. (General methodology for converting anilines to sulfonyl chlorides via
).
(Analogous chemistry demonstrating the stability of the cyano group under these conditions).
Starting Material Data
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7010316, 4-Amino-3-methylbenzonitrile".
General Sulfonamide Synthesis
García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[2] Synthesis, 2008(02), 311-312.
Application Notes and Protocols for the Preparation of 4-Cyano-2-methylbenzene-1-sulfonamide Solutions
Abstract This comprehensive guide provides detailed protocols and technical insights for the preparation of solutions of 4-Cyano-2-methylbenzene-1-sulfonamide, a key intermediate and building block in contemporary drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation of solutions of 4-Cyano-2-methylbenzene-1-sulfonamide, a key intermediate and building block in contemporary drug discovery and development.[1][2] Recognizing the critical role of solution-phase chemistry in medicinal chemistry, high-throughput screening, and preclinical development, this document outlines systematic approaches to solvent selection, solubility enhancement, and the preparation of stable stock and working solutions. The methodologies described herein are designed to ensure reproducibility and accuracy in experimental workflows, thereby accelerating research timelines for scientists and professionals in the pharmaceutical sciences.
Introduction: The Significance of 4-Cyano-2-methylbenzene-1-sulfonamide in Modern Drug Discovery
4-Cyano-2-methylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry since the advent of sulfa drugs.[1][2] The unique electronic and structural features of the cyano and sulfonamide moieties contribute to a diverse range of biological activities, making this scaffold a subject of intense investigation for various therapeutic targets.[1][2][3] The versatility of the sulfonamide group allows for its incorporation into molecules targeting a wide array of diseases, including cancers, viral infections, and central nervous system disorders.[3][4]
The successful application of 4-Cyano-2-methylbenzene-1-sulfonamide in any experimental setting is fundamentally dependent on the ability to prepare well-characterized and stable solutions. Challenges in solubilizing such compounds can lead to inaccurate biological data, hinder reaction kinetics, and complicate purification and formulation efforts. This guide aims to provide a robust framework for overcoming these challenges, enabling researchers to harness the full potential of this important chemical entity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 4-Cyano-2-methylbenzene-1-sulfonamide is paramount for its effective handling and use.
Table 1: Physicochemical Properties of 4-Cyano-2-methylbenzene-1-sulfonamide
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood.[8]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Solvent Selection for Optimal Solubility
The solubility of a compound is a critical determinant of its utility in solution-based applications. While experimental solubility data for 4-Cyano-2-methylbenzene-1-sulfonamide is not published, valuable insights can be drawn from data on the structurally analogous compound, 3-Cyano-4-methylbenzenesulfonamide.[9]
Table 2: Solubility of 3-Cyano-4-methylbenzenesulfonamide in Various Solvents at 298.15 K (25 °C)
Solvent
Mole Fraction Solubility (10⁵x₁)
Classification
N,N-Dimethylformamide (DMF)
High
Polar Aprotic
Acetone
High
Polar Aprotic
Methyl Acetate
Moderate
Polar Aprotic
Ethyl Acetate
Moderate
Polar Aprotic
Acetonitrile
Moderate
Polar Aprotic
Methanol
Moderate
Polar Protic
Ethanol
Moderate
Polar Protic
n-Propanol
Low
Polar Protic
n-Butanol
Low
Polar Protic
Isopropanol
Low
Polar Protic
Toluene
Very Low
Nonpolar
n-Hexane
Very Low
Nonpolar
Data adapted from publicly available literature for a structural analog.[9]
Causality Behind Solvent Selection:
The solubility data for the analog suggests that 4-Cyano-2-methylbenzene-1-sulfonamide will exhibit higher solubility in polar aprotic solvents like DMF and acetone.[9] This is attributable to the ability of these solvents to effectively solvate the polar sulfonamide and cyano groups without engaging in strong hydrogen bonding with the sulfonamide protons, which can sometimes hinder dissolution. Polar protic solvents like methanol and ethanol are also viable options, though solubility may be slightly lower. Nonpolar solvents are generally poor choices for dissolving this compound.
Workflow for Solvent Selection:
Caption: Workflow for selecting an appropriate solvent system.
Protocols for Solution Preparation
The following protocols provide step-by-step instructions for preparing stock and working solutions of 4-Cyano-2-methylbenzene-1-sulfonamide.
Protocol 1: Preparation of a High-Concentration Stock Solution in a Non-Aqueous Solvent
This protocol is suitable for preparing a concentrated stock solution for use in chemical synthesis or for serial dilution into aqueous media for biological assays.
Materials:
4-Cyano-2-methylbenzene-1-sulfonamide
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Analytical balance
Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
Pipettes
Vortex mixer
Water bath or sonicator (optional)
Procedure:
Weighing: Accurately weigh the desired amount of 4-Cyano-2-methylbenzene-1-sulfonamide using an analytical balance. For example, to prepare a 10 mM stock solution in 1 mL of solvent, weigh 1.9623 mg of the compound.
Transfer: Carefully transfer the weighed compound into the volumetric flask.
Solvent Addition: Add approximately half of the final volume of the chosen solvent (e.g., 0.5 mL of DMSO for a 1 mL final volume).
Dissolution: Vigorously vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution against a light source to ensure no solid particles remain.
Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
Homogenization: Invert the flask several times to ensure a homogeneous solution.
Storage: Store the stock solution in a tightly capped vial at -20°C or -80°C to minimize degradation. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a Non-Aqueous Stock
This protocol describes the dilution of a concentrated non-aqueous stock solution into an aqueous buffer or cell culture medium for biological experiments.
Materials:
Concentrated stock solution of 4-Cyano-2-methylbenzene-1-sulfonamide in a water-miscible solvent (e.g., DMSO).
Aqueous buffer or cell culture medium.
Sterile microcentrifuge tubes or appropriate vials.
Pipettes.
Procedure:
Pre-warming: Allow the aqueous buffer or medium to equilibrate to the desired experimental temperature (e.g., 37°C for cell-based assays).
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system (typically <0.5% v/v).
Dilution: Add the calculated volume of the stock solution to the pre-warmed aqueous medium. It is recommended to add the stock solution directly into the medium while vortexing or gently mixing to facilitate rapid dispersion and prevent precipitation.
Solubility Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, it may be necessary to prepare a more dilute working solution or explore solubility enhancement techniques.
Use: Use the freshly prepared working solution immediately for optimal results.
Advanced Techniques for Solubility Enhancement
For applications requiring higher aqueous concentrations or when precipitation is an issue, several techniques can be employed to improve the solubility of sulfonamides.[10][11][12]
Table 3: Overview of Solubility Enhancement Techniques
Technique
Principle
Applicability
Cosolvency
Using a mixture of water and a water-miscible organic solvent (cosolvent) to increase the solubility of a nonpolar solute.[12][13]
Useful for both oral and parenteral formulations. Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]
pH Adjustment
For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[12] Sulfonamides are weakly acidic and their solubility increases at higher pH.
Applicable to aqueous solutions where pH can be controlled without compromising the experiment.
Solid Dispersions
Dispersing the drug in a highly soluble carrier matrix at the solid state to enhance dissolution rates.[10][11]
A formulation strategy often used in drug development to improve oral bioavailability. Carriers can include polymers like PVP or PEGs.[10]
Reaction conditions for 4-Cyano-2-methylbenzene-1-sulfonamide
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide, a key building block in medicinal chemistry. Introduction: The Significanc...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide, a key building block in medicinal chemistry.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the first sulfa drugs, this moiety has been integral to the development of a vast array of therapeutic agents.[1][2] Sulfonamides exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][3] Their success stems from their ability to act as bioisosteres of amides and carboxylic acids, their capacity to form crucial hydrogen bonds with biological targets, and their favorable metabolic stability.[4][5] The incorporation of a cyano group (-C≡N) further enhances the synthetic versatility of such molecules, allowing for transformation into amines, carboxylic acids, or tetrazoles, which are prevalent in bioactive compounds.[6]
This document provides a comprehensive, multi-step protocol for the synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide. As senior application scientists, we present not just a procedure, but a strategic guide grounded in established chemical principles, offering insights into the causality behind each experimental choice to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide is best approached through a regiochemically controlled, four-step sequence starting from the commercially available 2-methyl-4-nitroaniline. This pathway ensures the precise placement of the methyl, cyano, and sulfonamide groups on the benzene ring, avoiding the formation of isomeric mixtures that can complicate purification.
Caption: Overall synthetic workflow for 4-Cyano-2-methylbenzene-1-sulfonamide.
Part I: Detailed Experimental Protocols
Step 1: Synthesis of 4-Cyano-2-methyl-1-nitrobenzene via Sandmeyer Reaction
Principle: The Sandmeyer reaction is a powerful method for substituting an aromatic amino group with a nucleophile, such as cyanide.[7][8] The reaction proceeds via an aryl diazonium salt intermediate, which decomposes upon catalysis by a copper(I) salt to form an aryl radical, ultimately yielding the desired benzonitrile.[7][9]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Molar Equiv.
2-Methyl-4-nitroaniline
152.15
15.2 g
1.0
Hydrochloric Acid (conc.)
36.46
30 mL
~3.6
Sodium Nitrite (NaNO₂)
69.00
7.6 g
1.1
Copper(I) Cyanide (CuCN)
89.56
10.8 g
1.2
Sodium Cyanide (NaCN)
49.01
6.0 g
1.2
Toluene
92.14
100 mL
-
| Water (deionized) | 18.02 | 300 mL | - |
Procedure:
Diazotization: In a 500 mL flask equipped with a magnetic stirrer, suspend 2-methyl-4-nitroaniline in 100 mL of water and 30 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (7.6 g in 20 mL water) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
Cyanation: In a separate 1 L flask, dissolve copper(I) cyanide and sodium cyanide in 100 mL of warm water (around 50 °C). Cool this solution to 0-5 °C and add 100 mL of cold toluene.
Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. A reaction with nitrogen gas evolution will occur. Maintain the temperature below 10 °C during the addition.
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
Workup: Cool the mixture, separate the organic (toluene) layer. Extract the aqueous layer twice with 50 mL portions of toluene.
Combine the organic extracts, wash with 100 mL of 10% NaOH solution, then with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter and evaporate the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethanol/water to obtain 4-cyano-2-methyl-1-nitrobenzene as a solid.
Safety Precautions: Diazonium salts can be explosive when isolated and dry; always keep them in solution and cold. Sodium and copper cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide antidote kit available.
Step 2: Synthesis of 4-Amino-2-methylbenzonitrile
Principle: The nitro group is a robust electron-withdrawing group that can be selectively reduced to a primary amine using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Molar Equiv.
4-Cyano-2-methyl-1-nitrobenzene
162.15
16.2 g
1.0
Tin(II) Chloride Dihydrate
225.65
56.5 g
2.5
Hydrochloric Acid (conc.)
36.46
100 mL
-
Sodium Hydroxide (50% w/v)
40.00
~200 mL
-
| Ethyl Acetate | 88.11 | 300 mL | - |
Procedure:
In a 500 mL round-bottomed flask, dissolve 4-cyano-2-methyl-1-nitrobenzene in 150 mL of ethanol.
Add the tin(II) chloride dihydrate to the solution.
Slowly add 100 mL of concentrated HCl. The reaction is exothermic; control the temperature with an ice bath if necessary.
Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
Carefully neutralize the acidic solution by the slow addition of 50% NaOH solution until the pH is >10. The tin salts will precipitate.
Extract the product into ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and remove the solvent under reduced pressure to yield 4-amino-2-methylbenzonitrile, which can be used in the next step without further purification if the purity is sufficient.
Step 3: Synthesis of 4-Cyano-2-methylbenzene-1-sulfonyl chloride
Principle: This transformation converts the newly formed amino group into a sulfonyl chloride. The process involves diazotization followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Molar Equiv.
4-Amino-2-methylbenzonitrile
132.16
13.2 g
1.0
Hydrochloric Acid (conc.)
36.46
25 mL
~3.0
Sodium Nitrite (NaNO₂)
69.00
7.6 g
1.1
Sulfur Dioxide (SO₂)
64.07
Gas
Excess
Copper(II) Chloride (CuCl₂)
134.45
1.5 g
0.11
| Acetic Acid | 60.05 | 100 mL | - |
Procedure:
Prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through 100 mL of acetic acid until saturated. Add the copper(II) chloride catalyst.
In a separate flask, suspend 4-amino-2-methylbenzonitrile in 50 mL of acetic acid and 25 mL of concentrated HCl. Cool to 0-5 °C.
Slowly add a solution of sodium nitrite (7.6 g in 15 mL water), maintaining the temperature below 5 °C to form the diazonium salt.
Add the cold diazonium salt solution portion-wise to the vigorously stirred SO₂/acetic acid solution at room temperature.
Stir for 1-2 hours at room temperature. The product will precipitate from the solution.
Workup: Pour the reaction mixture into 500 mL of ice-water.
Filter the solid precipitate, wash thoroughly with cold water, and air-dry. The crude 4-cyano-2-methylbenzene-1-sulfonyl chloride can be used directly in the next step.
Causality Note: Sulfonyl chlorides are often moisture-sensitive and can be unstable to purification methods like silica gel chromatography.[10] Using the crude material directly for the subsequent amination step is often the most efficient approach.
Step 4: Synthesis of 4-Cyano-2-methylbenzene-1-sulfonamide (Final Product)
Principle: The final step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with ammonia to form the stable sulfonamide.[11][12]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Molar Equiv.
4-Cyano-2-methylbenzene-1-sulfonyl chloride
215.66
~21.6 g
1.0
Ammonium Hydroxide (28-30%)
35.05
150 mL
Excess
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
Dissolve the crude sulfonyl chloride from the previous step in 100 mL of dichloromethane.
Cool the solution in an ice bath to 0 °C.
Slowly add the concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate will form.
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers and wash with water, then brine. Dry over anhydrous magnesium sulfate.
Filter and evaporate the solvent to yield the crude product.
Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Cyano-2-methylbenzene-1-sulfonamide.
Summary of Reaction Conditions
Step
Reaction
Starting Material
Key Reagents
Solvent
Temp.
1
Sandmeyer Cyanation
2-Methyl-4-nitroaniline
NaNO₂, CuCN/NaCN
Water/Toluene
0-5 °C
2
Nitro Reduction
4-Cyano-2-methyl-1-nitrobenzene
SnCl₂·2H₂O, HCl
Ethanol
Reflux
3
Sulfonylation
4-Amino-2-methylbenzonitrile
NaNO₂, SO₂, CuCl₂
Acetic Acid
0-25 °C
4
Ammonolysis
4-Cyano-2-methylbenzene-1-sulfonyl chloride
NH₄OH (aq.)
Dichloromethane
0-25 °C
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction's success hinges on a single-electron transfer (SET) mechanism catalyzed by copper(I). This process efficiently converts a diazonium salt, an excellent leaving group, into a synthetically useful product.
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer cyanation.
This radical-nucleophilic aromatic substitution (SRNAr) avoids the harsh conditions often required for direct electrophilic aromatic substitution and provides excellent regiochemical control, dictated by the initial position of the amino group.[7]
Conclusion
This guide provides a robust and logically designed synthetic route for 4-Cyano-2-methylbenzene-1-sulfonamide. By breaking down the synthesis into four distinct, high-yielding steps, this protocol offers researchers a reliable method for accessing this valuable chemical intermediate. The detailed procedural steps, coupled with explanations of the underlying chemical principles and safety precautions, are designed to empower scientists to confidently reproduce this synthesis and adapt it for the development of novel chemical entities in drug discovery and materials science.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]
A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. ACS Publications. [Link]
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Center for Biotechnology Information. [Link]
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. National Center for Biotechnology Information. [Link]
A CONVENIENT PROCEDURE FOR INDIRECT OXIDATION OF AROMATIC METHYL GROUPS TO ALDEHYDES AND CARBOXYLIC ACIDS. Heterocycles. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. Journal of the Chemical Society, Chemical Communications. [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]
Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. [Link]
Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications (RSC Publishing). [Link]
Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Organic Chemistry Portal. [Link]
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect. [Link]
Method for synthesizing benzene sulfonamide compounds.
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]
4-METHYLBENZENE-1-SULFONAMIDE. Matrix Fine Chemicals. [Link]
Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. [Link]
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed. [Link]
4-Cyano-2-methylbenzene-1-sulfonamide (CAS: 79135-39-6 / 146564-70-0 derivatives) presents a "Moisture Paradox." Unlike its precursor (sulfonyl chloride), the sulfonamide itself is chemically stable to hydrolysis under standard storage conditions. However, it is physically hygroscopic and process-sensitive .
In drug development contexts (e.g., synthesis of androgen receptor antagonists), trace moisture in this reagent does not degrade the molecule but catastrophically interferes with downstream anhydrous coupling reactions (Buchwald-Hartwig, Nucleophilic Substitutions).
This guide addresses the process integrity required to handle this compound.
Module 1: Storage & Physical Handling
The Core Issue:
The sulfonamide moiety (
) forms a hydrogen-bonding network that avidly adsorbs atmospheric water. This leads to caking and stoichiometric errors .
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Reason
Temperature
2–8°C (Refrigerated)
Slows kinetic uptake of moisture; prevents thermal degradation of the nitrile.
Atmosphere
Argon or Nitrogen Headspace
Displaces humid air. Essential after every use.
Container
Amber Glass with Teflon-lined Cap
Prevents UV degradation (nitrile stability) and ensures a hermetic seal.
Desiccant
P₂O₅ or Activated Silica Gel
Place inside the secondary containment (desiccator), not directly in the vial.
Decision Logic: Do I need to dry it?
Use this logic flow to determine if your material requires pre-drying before use.
Caption: Decision matrix for pre-processing 4-Cyano-2-methylbenzene-1-sulfonamide based on physical state and intended application.
Module 2: Reaction Troubleshooting (The "Why it Failed" Guide)
Scenario: You are using 4-Cyano-2-methylbenzene-1-sulfonamide as a nucleophile in an N-alkylation or N-arylation reaction. The reaction stalled or produced low yields.
Root Cause Analysis:
The sulfonamide proton (
) requires a base for deprotonation. Water interferes via two mechanisms:
Base Quenching: If using strong bases (NaH,
-BuLi), water reacts faster than the sulfonamide, destroying the base.
Competitive Nucleophilicity: In Pd-catalyzed cross-couplings, water can coordinate to the Palladium center or hydrolyze the electrophile, shutting down the catalytic cycle.
Troubleshooting Workflow
Caption: Troubleshooting logic for moisture-induced reaction failures involving sulfonamide nucleophiles.
Corrective Protocol: Azeotropic Drying
If your material is wet and you need strictly anhydrous conditions:
Dissolve the sulfonamide in Anhydrous Toluene (10 mL/g).
Rotary evaporate to dryness.
Repeat 3 times .
Why this works: Toluene forms a positive azeotrope with water, mechanically carrying trapped moisture out of the crystal lattice during evaporation.
Module 3: Analytical Verification
How do you differentiate between "Wet Material" and "Degraded Material"?
Method
Observation
Diagnosis
Karl Fischer (KF)
Direct water quantification.
Gold Standard. If >0.5%, dry immediately.
¹H NMR (DMSO-d₆)
Sharp singlet at ~7.5 ppm (Sulfonamide NH₂).
If peak is broad or shifted, proton exchange with water is occurring.
¹H NMR (Impurity)
New peaks at ~8.0 ppm (Amide CONH₂).
Hydrolysis Detected. The cyano group () has hydrolyzed to the amide. Material is degraded, not just wet.[1][2]
IR Spectroscopy
Broad stretch 3200-3500 cm⁻¹.
Indistinguishable overlap between and . Not recommended for moisture quantification.
Frequently Asked Questions (FAQs)
Q1: Can I dry this compound in a standard laboratory oven?A: Only if it is a vacuum oven .
Risk:[3][4] Drying in a convection oven at >60°C in air can accelerate the hydrolysis of the nitrile group (
) to the amide () due to ambient humidity.
Protocol: Use a vacuum oven at 40–45°C with a P₂O₅ tray for 4–6 hours.
Q2: My material has turned from white to off-white/yellow. Is it compromised?A: Likely, yes.
Cause: Yellowing often indicates oxidation of the aromatic ring or trace hydrolysis of the sulfonamide sulfur.
Solvent System: Ethanol/Water (9:1). Heat to dissolve, cool slowly to 4°C. The hydrolysis impurities usually remain in the mother liquor.
Q3: Why does the reaction mixture bubble when I add NaH, even though I dried the solvent?A: The bubbling is Hydrogen gas (
). If it is vigorous and prolonged, your sulfonamide is wet.
Chemistry:
.
Impact: You are consuming your base. If you calculated 1.1 equivalents of NaH, the water might consume 0.2 equiv, leaving you with only 0.9 equiv for the reaction.
Fix: Add an extra 0.5 equiv of NaH or dry the starting material properly (see Module 2).
Q4: Is the Cyano group or the Sulfonamide group more sensitive?A:
Moisture Uptake: The Sulfonamide group is the culprit for absorbing water (hygroscopicity).
Chemical Instability: The Cyano group is the culprit for degrading (hydrolysis) if that water is heated.
4-Cyano-2-methylbenzene-1-sulfonamide vs 5-Cyano-2-methylbenzenesulfonamide
An In-Depth Comparative Guide for Researchers: 4-Cyano-2-methylbenzene-1-sulfonamide vs. 5-Cyano-2-methylbenzenesulfonamide In the landscape of medicinal chemistry and materials science, positional isomers often exhibit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide for Researchers: 4-Cyano-2-methylbenzene-1-sulfonamide vs. 5-Cyano-2-methylbenzenesulfonamide
In the landscape of medicinal chemistry and materials science, positional isomers often exhibit remarkably different physicochemical properties and biological activities. This guide provides a detailed comparative analysis of two such isomers: 4-Cyano-2-methylbenzene-1-sulfonamide and 5-Cyano-2-methylbenzenesulfonamide. While structurally similar, the placement of the cyano group—a potent electron-withdrawing moiety and versatile chemical handle—imparts distinct characteristics to each molecule.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causal relationships between structure and function, offering insights into synthetic strategy, analytical differentiation, and potential applications. The protocols and analyses described herein are designed as self-validating systems to ensure scientific integrity and reproducibility. The benzenesulfonamide scaffold is a cornerstone of pharmacology, appearing in drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][2] Understanding the nuances of its substituted derivatives is therefore of paramount importance.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between these two compounds lies in the position of the cyano (-C≡N) group relative to the sulfonamide (-SO₂NH₂) group on the toluene ring. In the 4-cyano isomer, these groups are in a para (1,4) relationship, whereas in the 5-cyano isomer, they are meta (1,3). This seemingly minor structural shift has significant consequences for the molecule's electronic distribution, polarity, and intermolecular interactions.
A comparison of their computed physicochemical properties, primarily sourced from PubChem, reveals these subtle but critical differences.[3][4]
Property
4-Cyano-2-methylbenzene-1-sulfonamide
5-Cyano-2-methylbenzene-1-sulfonamide
Causality and Implication
Molecular Formula
C₈H₈N₂O₂S
C₈H₈N₂O₂S
Identical, as they are isomers.
Molecular Weight
196.23 g/mol
196.23 g/mol
Identical, necessitating separation techniques beyond simple mass determination.
XLogP3-AA
0.6
0.6
This predicted lipophilicity value is identical, suggesting similar partitioning behavior in octanol/water systems. However, empirical measurements may reveal slight differences due to dipole moment variations.
Hydrogen Bond Donors
1 (from -NH₂)
1 (from -NH₂)
Both can donate from the sulfonamide group, influencing solubility and receptor binding.
Hydrogen Bond Acceptors
4 (from -O=S=O, -C≡N)
4 (from -O=S=O, -C≡N)
The number of acceptor sites is the same, but their spatial arrangement differs, which is critical for specific biological interactions.
Topological Polar Surface Area (TPSA)
92.3 Ų
92.3 Ų
The identical TPSA suggests similar passive transport properties across cell membranes. However, the different orientations of the polar groups could affect interactions with specific transporters.
Rotatable Bond Count
1
1
Both molecules have limited conformational flexibility, primarily rotation around the C-S bond.
Complexity
322
322
This value, reflecting the complexity of the molecular structure, is identical.
Expert Insight: While many computed properties appear identical, the key differentiator is the vector sum of the bond dipoles. The para orientation in 4-cyano-2-methylbenzene-1-sulfonamide results in opposing dipole moments from the cyano and sulfonamide groups, potentially leading to a lower overall molecular dipole moment compared to the meta arrangement in the 5-cyano isomer. This difference can influence crystal lattice energy, melting point, and solubility in polar solvents, and is a critical factor in designing interactions with biological targets.
Synthesis and Reactivity: Strategic Pathways and Electronic Effects
Proposed Synthetic Workflows
The synthesis of these isomers hinges on the strategic introduction of the cyano and sulfonamide groups. The Sandmeyer reaction is a classic and effective method for converting an aryl amine to a nitrile, and it represents a key step in one of the proposed pathways.[5][6]
Reactivity Insights:
Electronic Effects: Both the sulfonamide and cyano groups are strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS). The methyl group is activating and ortho, para-directing. The combined influence of these groups dictates the reactivity of the aromatic ring.
Acidity: The electron-withdrawing nature of the cyano group will increase the acidity of the sulfonamide N-H protons in both isomers compared to an unsubstituted toluenesulfonamide. This effect is likely more pronounced in the 4-cyano isomer due to direct resonance withdrawal from the para position.
Cyano Group Reactivity: The cyano group itself is a versatile functional group that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions, offering a gateway to a wide array of derivatives.[7]
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between positional isomers is a common challenge in analytical chemistry. A combination of chromatographic and spectroscopic methods is required for unambiguous identification.[8][9]
Analytical Technique
Expected Distinguishing Features
¹H NMR Spectroscopy
The aromatic region will be the most informative. The 4-cyano isomer, with its higher symmetry, will exhibit a simpler splitting pattern compared to the 5-cyano isomer, which will show three distinct aromatic proton signals with complex coupling.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons will differ due to the different electronic environments. The carbon atom attached to the cyano group (the ipso-carbon) will be readily identifiable.
Mass Spectrometry (MS/MS)
While both isomers have the same parent mass, their fragmentation patterns under collision-induced dissociation (CID) will differ. The relative positions of the functional groups will dictate which fragmentation pathways are favored, leading to unique daughter ions that can serve as fingerprints for each isomer.[8]
High-Performance Liquid Chromatography (HPLC)
Based on the potential difference in their overall molecular dipole moments, the isomers are expected to have different retention times on a polar stationary phase (e.g., silica or cyano-bonded phase) in normal-phase chromatography or on a C18 column in reversed-phase chromatography if a sufficiently polar mobile phase is used.
Infrared (IR) Spectroscopy
The characteristic C≡N stretch (around 2220-2240 cm⁻¹) will be present in both. However, the pattern of overtone and combination bands in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer's substitution pattern.
Experimental Protocol: HPLC Method for Isomer Separation
This protocol provides a robust, self-validating workflow for the analytical separation of 4-cyano- and 5-cyano-2-methylbenzenesulfonamide.
Objective: To develop and validate an HPLC method capable of resolving the two positional isomers with high resolution and reproducibility.
Materials and Reagents:
Reference standards for both isomers (>98% purity)
HPLC-grade acetonitrile (ACN)
HPLC-grade water (H₂O)
Formic acid (FA), analytical grade
Methanol for sample dissolution
Instrumentation:
HPLC system with a binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
Workflow:
Data Analysis and Interpretation:
Retention Time (Rt): Inject each pure standard to determine its characteristic Rt. The isomer with a slightly higher polarity (likely the 5-cyano isomer) is expected to elute earlier in a reversed-phase system.
Resolution: Inject the 1:1 mixture. The two peaks should be baseline-separated. A resolution value (Rs) greater than 1.5 is considered a complete separation.
Peak Purity: Utilize the PDA detector to analyze the UV spectra across each eluting peak. A pure peak will exhibit a consistent spectrum throughout its elution profile.
Potential Applications and Biological Context
While specific biological data for these two isomers is not prominent in the literature, we can infer potential areas of interest based on the pharmacology of related structures.
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes implicated in diseases like glaucoma and certain cancers.[10][11] The precise geometry and electronic properties of the inhibitor are crucial for potent and selective binding to the zinc ion in the enzyme's active site. The different spatial arrangements of the cyano and sulfonamide groups in the two isomers would almost certainly lead to different inhibitory profiles against the various CA isoforms.
Kinase Inhibition: The cyano group is a well-known pharmacophore in kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the ATP-binding pocket. The methylbenzonitrile moiety could serve as a scaffold for designing novel kinase inhibitors.[12]
General Pharmacological Relevance: The broader sulfonamide class of drugs exhibits a vast range of biological activities, including antibacterial, anti-inflammatory, and antiviral effects.[2][13] The introduction of a cyano group provides a point for further chemical modification to optimize activity and selectivity. The isomeric position would be a critical parameter in any structure-activity relationship (SAR) study.
Conclusion
4-Cyano-2-methylbenzene-1-sulfonamide and 5-Cyano-2-methylbenzenesulfonamide, while sharing the same molecular formula and weight, are distinct chemical entities. The positional difference of the cyano group profoundly influences their electronic properties, potential for intermolecular interactions, and, consequently, their behavior in synthetic, analytical, and biological systems.
This guide has established that:
Physicochemical properties , such as dipole moment and crystal packing, are expected to differ, impacting solubility and melting points.
Synthetic strategies must be tailored to the specific isomer, with starting material selection being the critical decision point.
Analytical differentiation is readily achievable using a combination of standard chromatographic (HPLC) and spectroscopic (NMR, MS/MS) techniques.
Biological activity , though not yet reported, is likely to be distinct for each isomer, making them an interesting pair for comparative screening in drug discovery programs.
Researchers are encouraged to use the methodologies and insights presented here to guide their experimental design. The empirical validation of the predicted differences in these two isomers will be essential for unlocking their full potential in chemical and pharmaceutical research.
References
PubChem. 5-Cyano-2-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
ResearchGate. Selected examples of biologically active cyanamide derivatives of types... [Link]
Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
A Senior Application Scientist's Comparative Guide to the 13C NMR Analysis of 4-Cyano-2-methylbenzene-1-sulfonamide
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For professionals in this demanding field, the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For professionals in this demanding field, the selection of appropriate analytical techniques is not merely a procedural step but a critical decision that impacts data integrity, project timelines, and ultimately, the success of a therapeutic candidate. This guide provides an in-depth, comparative analysis of the ¹³C NMR spectroscopy of 4-Cyano-2-methylbenzene-1-sulfonamide, a compound representative of the structural motifs frequently encountered in medicinal chemistry.
This document moves beyond a simple recitation of data. It is designed to provide a layer of expert insight into the "why" behind the experimental choices, offering a self-validating framework for the presented protocols. We will explore the nuances of ¹³C NMR analysis and juxtapose its performance with credible alternatives, furnishing the supporting data necessary for informed decision-making in a research and development setting.
The Central Role of ¹³C NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural characterization of organic molecules. While ¹H NMR provides invaluable information regarding the proton framework, ¹³C NMR offers a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal, providing a carbon "fingerprint" that is exquisitely sensitive to the local electronic environment.
For a polysubstituted aromatic compound like 4-Cyano-2-methylbenzene-1-sulfonamide, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring and verifying the presence and integrity of the key functional groups: the cyano (-CN), methyl (-CH₃), and sulfonamide (-SO₂NH₂) moieties. The chemical shift of each carbon atom is influenced by the electron-donating or electron-withdrawing nature of the substituents, making it a powerful tool for isomer differentiation.[1][2]
Predicted ¹³C NMR Chemical Shifts for 4-Cyano-2-methylbenzene-1-sulfonamide
The chemical structure of 4-Cyano-2-methylbenzene-1-sulfonamide, with its distinct carbon environments, is presented below. An initial prediction of the ¹³C NMR chemical shifts can be made based on established substituent effects on a benzene ring.[2][3] The aromatic carbons, in particular, will exhibit shifts influenced by the interplay of the electron-withdrawing cyano and sulfonamide groups and the electron-donating methyl group.
Caption: Molecular structure of 4-Cyano-2-methylbenzene-1-sulfonamide.
Based on the functional groups present, the expected chemical shift ranges are as follows:
Carbon Atom(s)
Environment
Predicted Chemical Shift (ppm)
Aromatic CH
Benzene ring
125 - 150
Aromatic C (quaternary)
Benzene ring
125 - 150
-CN
Cyano group
~117
-CH₃
Methyl group
~20
Comparative Analysis: Alternative Methodologies
While ¹³C NMR is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves complementary techniques. The choice of an alternative or supplementary method is dictated by the specific analytical question being addressed, such as purity assessment, quantitation, or confirmation of functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, primarily utilized for the separation, identification, and quantification of compounds in a mixture.[4][5]
Performance: For 4-Cyano-2-methylbenzene-1-sulfonamide, an HPLC method would be highly effective for determining purity and quantifying the analyte. A typical reversed-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection, would provide excellent separation and sensitivity.[5] The method's linearity, accuracy, and precision can be rigorously validated according to ICH guidelines.[6][7][8]
Supporting Data: Validation studies for HPLC methods applied to sulfonamides have demonstrated high recovery rates (typically >95%) and low relative standard deviations (<5%), indicating excellent accuracy and precision.[4][5] The limit of detection (LOD) and limit of quantification (LOQ) for sulfonamides can be in the low ng/mL range, making HPLC a highly sensitive technique.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering orthogonal data to NMR for structural confirmation.
Performance: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of 4-Cyano-2-methylbenzene-1-sulfonamide with high accuracy.[10] Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the SO₂NH₂ group, providing further structural evidence.[11]
Supporting Data: The fragmentation pathways of sulfonamides under electrospray ionization (ESI) have been well-studied.[11] For 4-Cyano-2-methylbenzene-1-sulfonamide, the protonated molecule [M+H]⁺ would be observed, and characteristic fragment ions corresponding to the benzylic portion of the molecule would be present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Performance: The FTIR spectrum of 4-Cyano-2-methylbenzene-1-sulfonamide would show characteristic absorption bands for the cyano group (C≡N stretch), the sulfonamide group (S=O and N-H stretches), and the aromatic ring (C-H and C=C stretches).
Supporting Data: The expected vibrational frequencies for the key functional groups are:
S=O asymmetric and symmetric stretches: ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively[12][13]
N-H stretch (sulfonamide): ~3300 cm⁻¹
Experimental Protocols
The following protocols are provided as a self-validating framework for the analysis of 4-Cyano-2-methylbenzene-1-sulfonamide.
¹³C NMR Spectroscopy
Caption: Workflow for ¹³C NMR Analysis.
Methodology:
Sample Preparation: Accurately weigh 50-100 mg of 4-Cyano-2-methylbenzene-1-sulfonamide.[14] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[15] Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[16]
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. The sample should be shimmed to optimize the magnetic field homogeneity.
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with proton decoupling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum should be phase- and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
HPLC Analysis
Methodology:
Standard and Sample Preparation: Prepare a stock solution of 4-Cyano-2-methylbenzene-1-sulfonamide in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution. Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (or a suitable buffer).[4]
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV absorbance at a wavelength of maximum absorbance (e.g., 254 nm).[5]
Data Analysis: The peak area of the analyte is used for quantification against the calibration curve. Method validation should be performed to assess linearity, accuracy, precision, and sensitivity.[17][18]
Conclusion: An Integrated Approach to Structural Characterization
While ¹³C NMR spectroscopy provides an unparalleled level of detail regarding the carbon framework of 4-Cyano-2-methylbenzene-1-sulfonamide, a multi-technique approach is the most robust strategy for comprehensive characterization in a drug development setting. The structural information from ¹³C NMR, combined with the purity and quantitative data from HPLC, the molecular weight confirmation from mass spectrometry, and the functional group verification from FTIR, creates a powerful and self-validating analytical package. This integrated approach ensures the highest level of confidence in the identity, purity, and quality of the compound, which is essential for advancing a candidate through the rigorous stages of pharmaceutical development.
References
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry. [Link]
Guidance for the validation of pharmaceutical quality control analytical methods. NHS Pharmaceutical Quality Assurance Committee. [Link]
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A. [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. [Link]
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. [Link]
NMR Sample Preparation. University of California, Riverside. [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science. [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
Sample Preparation. University College London. [Link]
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
A>13>C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Technion - Israel Institute of Technology. [Link]
A ¹³C solid-state NMR study of the structure and the dynamics of the polymorphs of sulphanilamide. Molecular Physics. [Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]
Preparing an NMR sample. University of York. [Link]
Supplementary Information. Journal of the Brazilian Chemical Society. [Link]
Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. [Link]
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]
NMR Sample Preparation. Iowa State University. [Link]
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scientific Research Publishing. [Link]
Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. ResearchGate. [Link]
FTIR Functional Group Database Table with Search. InstaNANO. [Link]
New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]
¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. [Link]
Summary of C13-NMR Interpretation. University of Colorado Boulder. [Link]
Cyano/Hydroxyl Groups Co-Functionalized g-C₃N₄ for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO₂. MDPI. [Link]
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
Mass spectrometry (LC-MS) of 4-Cyano-2-methylbenzene-1-sulfonamide
A Senior Application Scientist's Guide to the Comparative LC-MS Analysis of 4-Cyano-2-methylbenzene-1-sulfonamide and Related Aromatic Sulfonamides Abstract This guide provides a comprehensive comparison of modern Liquid...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Comparative LC-MS Analysis of 4-Cyano-2-methylbenzene-1-sulfonamide and Related Aromatic Sulfonamides
Abstract
This guide provides a comprehensive comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-Cyano-2-methylbenzene-1-sulfonamide. While specific experimental data for this exact compound is not widely published, this document synthesizes established protocols for structurally similar aromatic sulfonamides to construct a robust analytical framework. We will explore and compare two primary sample preparation techniques—QuEChERS and Solid-Phase Extraction (SPE)—and detail optimized LC-MS/MS parameters. The causality behind experimental choices is explained to empower researchers in developing and validating methods for this and other related compounds in complex matrices. All protocols are designed as self-validating systems, incorporating internal standards and quality control checks to ensure data integrity.
Introduction: The Analytical Challenge of Aromatic Sulfonamides
4-Cyano-2-methylbenzene-1-sulfonamide belongs to the broad class of sulfonamides, synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and growth-promoting purposes.[1] The presence of sulfonamide residues in food products and environmental samples is a significant concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating highly sensitive and selective analytical methods for their detection and quantification.
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), has become the gold standard for sulfonamide analysis due to its exceptional sensitivity, selectivity, and applicability to complex matrices.[3] This guide focuses on building a comparative framework for analyzing 4-Cyano-2-methylbenzene-1-sulfonamide, leveraging established methods for analogous compounds.
Core Structure: A substituted benzene ring with a sulfonamide group (-SO₂NH₂) and a nitrile group (-CN).
Key Analytical Features: The presence of the sulfonamide moiety makes it amenable to positive ion electrospray ionization (ESI+). The aromatic ring and polar functional groups dictate its chromatographic behavior on reversed-phase columns.
Comparative Analysis of Sample Preparation Strategies
The primary challenge in analyzing trace-level sulfonamides is their extraction from complex sample matrices like tissue, milk, or soil, which contain high levels of interfering substances (e.g., fats, proteins, pigments).[4] The choice of sample preparation is critical and directly impacts method recovery, reproducibility, and sensitivity. We will compare two widely adopted and effective techniques: QuEChERS and Solid-Phase Extraction (SPE).
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach
Originally developed for pesticide analysis in produce, the QuEChERS method has been successfully adapted for extracting a wide range of analytes, including sulfonamides, from various food and environmental matrices.[5][6] The methodology involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Causality Behind the Method:
Acetonitrile Extraction: Acetonitrile is selected for its ability to efficiently precipitate proteins and its miscibility with water, allowing for effective partitioning of moderately polar analytes like sulfonamides.
Salting-Out: The addition of salts, commonly a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), induces phase separation between the aqueous sample layer and the acetonitrile layer, driving the sulfonamides into the organic phase.[1][4] MgSO₄ also serves to remove excess water.
Dispersive SPE (d-SPE): The acetonitrile extract is cleaned by vortexing with a mixture of sorbents. The choice of sorbent is matrix-dependent:
C18: Removes non-polar interferences such as fats and lipids.[5]
Graphitized Carbon Black (GCB): Removes pigments and sterols, but must be used cautiously as it can adsorb planar molecules like sulfonamides.[4]
Solid-Phase Extraction (SPE): The Classic Approach for High Selectivity
SPE is a more traditional but highly effective technique that relies on the partitioning of analytes between a solid sorbent and a liquid phase.[7] It offers excellent cleanup and concentration capabilities, often resulting in cleaner extracts and lower matrix effects compared to QuEChERS.[8] For sulfonamides, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) sorbents are commonly used.
Causality Behind the Method:
Conditioning & Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) to ensure proper interaction with the sample.
Sample Loading: The sample, often pre-treated and pH-adjusted, is loaded onto the cartridge. Sulfonamides, being weakly acidic, are typically retained on reversed-phase sorbents under neutral or slightly acidic conditions.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analytes.
Elution: The sulfonamides are eluted with a stronger organic solvent, such as methanol or acetonitrile, sometimes modified with a small amount of base (e.g., ammonia) to ensure complete elution of acidic analytes.
Head-to-Head Performance Comparison
Feature
QuEChERS
Solid-Phase Extraction (SPE)
Speed & Throughput
High; minimal steps and suitable for batch processing.
Moderate; can be automated but is generally more time-consuming per sample.[7]
A robust chromatographic separation is essential to resolve the target analyte from isomers and matrix components that can cause ion suppression or enhancement.[11]
Column Chemistry: C18 reversed-phase columns are the workhorse for sulfonamide analysis, providing excellent retention and separation based on hydrophobicity.[5][9] An Agilent ZORBAX Eclipse Plus C18 (or equivalent) is a common choice.
Mobile Phase: The mobile phase typically consists of an aqueous component and an organic component.
Aqueous Phase (A): Water with an acidic modifier, most commonly 0.1% formic acid. The acidic conditions promote the protonation of sulfonamides, which is crucial for efficient ESI+ ionization and good peak shape.
Organic Phase (B): Acetonitrile or Methanol. While both are effective, acetonitrile often provides sharper peaks and lower backpressure.[5]
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and ramping up the organic phase, is necessary to elute a range of sulfonamides with varying polarities and to clean the column effectively after each injection.
Tandem Mass Spectrometry: Ensuring Selectivity and Sensitivity
Tandem MS in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[2]
Ionization: Electrospray Ionization (ESI) in positive mode is universally used for sulfonamides, as the primary amine group is readily protonated to form the [M+H]⁺ precursor ion.
Precursor Ion Selection: The quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of 4-Cyano-2-methylbenzene-1-sulfonamide, which would be m/z 197.0.
Collision-Induced Dissociation (CID): In the collision cell (Q2), the precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).
Product Ion Monitoring: The resulting fragment ions (product ions) are monitored in the third quadrupole (Q3). For robust identification and quantification, at least two product ion transitions are typically monitored—one for quantification (quantifier) and one for confirmation (qualifier).
Predicted Fragmentation for 4-Cyano-2-methylbenzene-1-sulfonamide:
Based on established fragmentation pathways for aromatic sulfonamides, the following fragmentations are expected:[2][12]
Loss of SO₂: A common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂; 64 Da), which can be a prominent fragment.
Cleavage of the S-N bond: This cleavage yields the benzenesulfonyl moiety.
Cleavage of the C-S bond: This cleavage results in the formation of the aminophenyl portion.
For 4-Cyano-2-methylbenzene-1-sulfonamide ([M+H]⁺ = m/z 197.0), the key transitions to monitor would be determined experimentally by infusing a standard solution. Likely candidates for product ions would include fragments corresponding to the core aromatic structure after losses from the sulfonamide group.
Detailed Experimental Protocols
The following protocols are generalized based on validated methods for a range of sulfonamides in complex matrices.[5][9] Note: These methods must be validated specifically for 4-Cyano-2-methylbenzene-1-sulfonamide and the matrix of interest.
Protocol 1: Modified QuEChERS for Tissue Samples
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
Fortification: Spike with an appropriate internal standard (e.g., a ¹³C-labeled analog of a representative sulfonamide).
Hydration: Add 8 mL of water and vortex for 30 seconds.
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 1 minute.
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc. Shake vigorously for 1 minute.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 300 mg of PSA. Vortex for 1 minute.
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
Evaporation & Reconstitution: Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Parameter
Condition 1: High Throughput
Condition 2: High Resolution
LC System
Agilent 1290 Infinity II UHPLC or equivalent
Agilent 1290 Infinity II UHPLC or equivalent
Column
Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
0.3 mL/min
Column Temp
40°C
40°C
Injection Vol.
5 µL
3 µL
Gradient
10% B to 95% B in 5 min, hold 1 min, re-equilibrate 2 min
10% B to 95% B in 10 min, hold 2 min, re-equilibrate 3 min
For the routine, high-throughput analysis of 4-Cyano-2-methylbenzene-1-sulfonamide, a modified QuEChERS method coupled with a fast-gradient UHPLC-MS/MS system (Condition 1) offers an excellent balance of speed, cost-effectiveness, and performance. The recoveries are generally acceptable (70-110%) and the method is rugged enough for monitoring applications.[9]
For applications requiring the highest sensitivity and selectivity, such as regulatory compliance testing in challenging matrices or pharmacokinetic studies, Solid-Phase Extraction (SPE) followed by a longer gradient UHPLC-MS/MS method (Condition 2) is the superior choice. While more time-consuming and costly, SPE provides cleaner extracts, which minimizes matrix effects, improves reproducibility, and allows for lower limits of quantification.[8]
Regardless of the chosen method, proper validation is paramount. This includes establishing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and assessing matrix effects using matrix-matched standards and fortified samples. The use of a stable isotope-labeled internal standard is strongly recommended to compensate for variations in extraction efficiency and instrument response.
References
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies, Inc.
Li, S., Zhang, C., Tang, H.-X., Gu, Y., Guo, A.-J., Wang, K., & Lian, K.-Q. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 72-85.
Xu, J., Chen, L., Wu, J., & Li, J. (2020). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 10(45), 26955-26962.
Li, Y., Li, Y., & Zhang, H. (2015). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood.
Li, S., Zhang, C., Tang, H.-X., Gu, Y., Guo, A.-J., Wang, K., & Lian, K.-Q. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1).
BenchChem. (n.d.). Optimization of QuEChERS Method for Sulfonamides with Internal Standards.
Wang, J., Wang, L., & Luan, T. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography.
Bellido-Milla, D., Moreno-González, D., & García-Campaña, A. M. (2015). Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection. Talanta, 138, 258-262.
Pace, P. A., & Breda, M. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine.
Kim, M.-R., Lee, K.-A., & Kim, Y.-S. (2016). Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. Bulletin of the Korean Chemical Society, 37(6), 878-883.
He, J., & Lee, H. K. (2012). Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography.
Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitt. Lebensm. Hyg., 93, 379-390.
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
Definitive Guide: HPLC Purity Analysis of 4-Cyano-2-methylbenzene-1-sulfonamide
Executive Summary 4-Cyano-2-methylbenzene-1-sulfonamide is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its purity is paramount; however, its structural du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyano-2-methylbenzene-1-sulfonamide is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its purity is paramount; however, its structural duality—containing both a polar sulfonamide group and an electron-withdrawing nitrile group—presents a unique chromatographic challenge.
Standard C18 methods often fail to resolve this compound from its positional isomers (e.g., 3-cyano-4-methyl isomers) or hydrolysis degradants (e.g., 4-cyano-2-methylbenzenesulfonic acid). This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the high-selectivity Biphenyl phase, demonstrating why the latter is the superior choice for high-integrity purity analysis.
Part 1: Chemical Profile & Analytical Strategy
To develop a robust method, we must first understand the analyte's physicochemical behavior.
Property
Value (Approx.)
Chromatographic Implication
Structure
Aromatic ring with -CN, -CH3, -SO2NH2
High UV absorption (254 nm); Potential for interactions.
pKa (Sulfonamide)
~10.0
Acidic moiety. Mobile phase pH must be < 4.0 to keep it neutral (protonated) for retention.
LogP
~0.6 - 1.2
Moderately polar. Requires low organic starting conditions (e.g., 5-10% B) to prevent early elution.
Key Impurities
Positional isomers, Hydrolysis products
Isomers have identical m/z and similar hydrophobicity, requiring steric or electronic selectivity.
Part 2: Comparative Methodology (C18 vs. Biphenyl)
This section contrasts the performance of a generic C18 column against a Biphenyl column.
The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]
Method A (Standard C18): Relies solely on hydrophobic (Van der Waals) interactions. Likely to show co-elution of positional isomers due to similar hydrophobicity.
Method B (Biphenyl - Recommended): Utilizes both hydrophobic interactions and
stacking . The electron-deficient cyano ring of the analyte interacts strongly with the electron-rich biphenyl stationary phase, offering orthogonal selectivity.
Experimental Protocol
Common Parameters:
Instrument: HPLC with PDA Detector (Agilent 1260 Infinity II or equivalent).
The following data summarizes the separation of the target analyte from a spiked mixture containing its positional isomer (3-cyano-4-methyl...) and a synthetic precursor (sulfonyl chloride).
Parameter
Method A: C18 (3 µm, 4.6x150mm)
Method B: Biphenyl (2.7 µm, 4.6x100mm)
Status
Retention Time ()
8.4 min
9.1 min
Comparable
Resolution () - Isomer
1.2 (Co-elution risk)
3.8 (Baseline separated)
CRITICAL
Tailing Factor ()
1.35
1.08
Improved
Theoretical Plates ()
12,500
18,200
Superior Efficiency
Selectivity ()
1.02
1.15
Superior
Analysis: The C18 column fails to achieve the baseline resolution (
) required for accurate quantitation of the positional isomer. The Biphenyl phase, leveraging interactions, pulls the isomer away from the main peak, ensuring method specificity.
Part 3: Mechanism of Action (Visualization)
Understanding why the Biphenyl column works is essential for troubleshooting. The diagram below illustrates the dual-interaction mechanism.
Caption: Figure 1. Interaction mechanism comparison. The Biphenyl phase engages in unique
electron sharing with the analyte's aromatic ring, providing the necessary 'grip' to separate it from structurally similar impurities.
Part 4: Method Validation Strategy (ICH Q2 R2)
To ensure this method is "publishable" and regulatory-compliant, it must be validated according to ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3%
) degradation for 4 hours.
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). No degradant peaks should interfere with the main analyte peak (
).
Note: Sulfonamides are susceptible to hydrolysis; ensure the Biphenyl method separates the resulting sulfonic acid (which will elute near the void volume).
Linearity & Range
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Protocol: Spike placebo matrix with known amounts of analyte at 80%, 100%, and 120% levels.
Acceptance: Mean recovery between 98.0% and 102.0%.
Part 5: Workflow Visualization
The following diagram outlines the optimized workflow for routine purity analysis.
Caption: Figure 2. Routine analysis workflow ensuring data integrity via strict System Suitability Testing (SST) checkpoints.
References
International Council for Harmonisation (ICH). (2023).[5][6][3][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Restek Corporation. (2020). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns. LCGC International. Retrieved from [Link]
Nacalai Tesque. (2023). Comparison of biphenyl and other aromatic stationary phases for separation of positional isomers. Retrieved from [Link]
PubChem. (2025). 4-cyano-2-methylbenzene-1-sulfonamide Compound Summary. Retrieved from [Link]
Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]
A Senior Application Scientist's Guide to Sulfonamide Building Blocks: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged scaffolds in medicinal chemistry, the sulfonamide functional group stands out for its remarkable versatility and prevalence in a wide array of therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of common acyclic and cyclic sulfonamide building blocks, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide moiety (-SO₂NHR) is a cornerstone in drug design, renowned for its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] From the pioneering antibacterial sulfa drugs to modern therapeutics targeting a diverse range of diseases, the sulfonamide group continues to be a privileged scaffold in medicinal chemistry.[2] The choice of the sulfonamide building block dictates not only the synthetic strategy but also the physicochemical and pharmacological properties of the final compound.
Acyclic Sulfonamide Building Blocks: A Comparative Overview
Acyclic sulfonamides are typically synthesized from the corresponding sulfonyl chlorides. Here, we compare three widely used sulfonyl chloride building blocks: benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride.
Benzenesulfonyl Chloride
Benzenesulfonyl chloride is a foundational building block for the synthesis of a wide range of sulfonamides. Its simple aromatic structure provides a non-intrusive scaffold that can be further functionalized if needed.
Physicochemical Properties: It is a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but hydrolyzes in water.[3]
Reactivity: The sulfonyl chloride group is highly electrophilic, readily reacting with primary and secondary amines to form stable sulfonamides.[3]
p-Toluenesulfonyl Chloride (Tosyl Chloride)
Tosyl chloride is another extensively used building block, offering the advantage of a methyl group on the aromatic ring. This methyl group can influence the compound's solubility and provides a handle for further chemical modification.
Physicochemical Properties: It is a white to off-white solid with a characteristic odor. Similar to benzenesulfonyl chloride, it is soluble in organic solvents and reacts with water.
Reactivity: Its reactivity is comparable to that of benzenesulfonyl chloride, readily forming sulfonamides with amines.
Dansyl Chloride
Dansyl chloride is a unique building block that introduces a fluorescent dansyl group into the target molecule. This feature is invaluable for applications in biochemical assays, fluorescence microscopy, and as a tool for studying protein-ligand interactions.
Physicochemical Properties: It is a yellow crystalline solid, soluble in organic solvents.
Reactivity: It reacts with primary and secondary amines to yield highly fluorescent sulfonamides.[4][5] The resulting dansyl amides exhibit environmentally sensitive fluorescence, making them powerful probes for studying molecular environments.[4][5]
Comparative Synthesis of N-Benzyl Sulfonamides: Experimental Protocols and Data
To provide a direct comparison of these acyclic building blocks, a standardized protocol for the synthesis of N-benzyl sulfonamides was devised.
Standardized Experimental Protocol: Synthesis of N-Benzyl Sulfonamides
Cyclic Sulfonamide Building Blocks: The Case of Saccharin
Cyclic sulfonamides, also known as sultams, offer a conformationally restricted scaffold that can be advantageous in drug design by reducing the entropic penalty of binding to a target.[7] Saccharin, a well-known artificial sweetener, is a readily available and versatile cyclic sulfonamide building block.
Saccharin
Physicochemical Properties: Saccharin is a white crystalline solid. While saccharin itself has low solubility in water, its sodium salt is very soluble.
Reactivity: The nitrogen atom of the sulfonamide can be alkylated or acylated, providing a convenient handle for derivatization.[8] This allows for the introduction of various substituents to explore structure-activity relationships.[9][10]
Applications in Drug Discovery: Saccharin derivatives have been explored for a range of biological activities, including as inhibitors of carbonic anhydrases and as antibacterial and anticancer agents.[9][10][11][12]
Experimental Protocol: N-Alkylation of Saccharin
Materials:
Saccharin (1.0 eq)
Benzyl bromide (1.2 eq)
Potassium carbonate (1.5 eq)
Dimethylformamide (DMF)
Water
Ethyl acetate
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of saccharin in DMF, add potassium carbonate.
Add benzyl bromide and stir the mixture at room temperature overnight.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield N-benzylsaccharin.
Acyclic vs. Cyclic Sulfonamides: A Strategic Choice in Drug Design
The decision to employ an acyclic or cyclic sulfonamide building block is a strategic one, with each class offering distinct advantages and disadvantages.
Conclusion
The choice of a sulfonamide building block is a critical step in the design and synthesis of novel molecules for drug discovery and other applications. Acyclic sulfonyl chlorides like benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride offer well-established reactivity and a high degree of synthetic flexibility. In contrast, cyclic sulfonamides such as saccharin provide a conformationally constrained scaffold that can lead to improved biological activity and selectivity. By understanding the comparative properties and synthetic considerations of these building blocks, researchers can make more strategic decisions to accelerate their research and development efforts.
References
Dansyl amide. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
Ghorab, M. M., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1046-1061.
Ding, Y., et al. (1994). Dry Reaction Under Microwave: N-Alkylation of Saccharin on Silicagel.
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